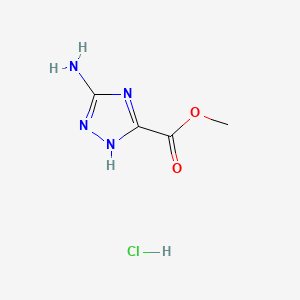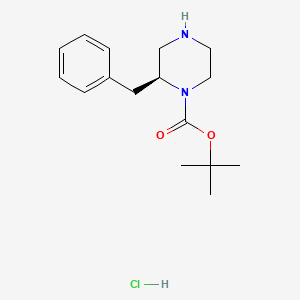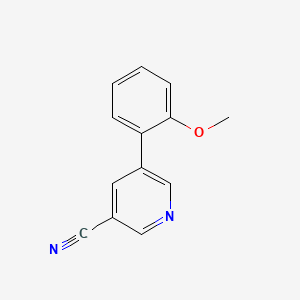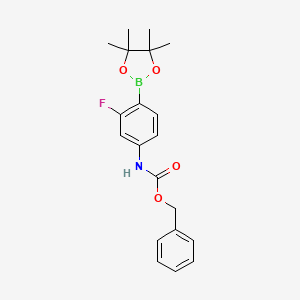
Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
描述
Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C20H23BFNO4 . It has a molecular weight of 371.2 g/mol . This compound is also known by other names such as 4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester, and benzyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .
Synthesis Analysis
The synthesis of this compound involves a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 371.2 g/mol . It has one hydrogen bond donor .科学研究应用
-
Synthesis and Crystal Structure Study
- Field : Structural Chemistry .
- Application : These compounds are obtained by substitution reactions and their structures are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Methods : The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .
- Results : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
-
Drug Research
- Field : Pharmacology .
- Application : Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
- Methods : In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell .
- Results : It was found that these compounds could lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
-
Organic Synthesis Reactions
- Field : Organic Chemistry .
- Application : Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
- Methods : Because of their unique structure, they have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Results : Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
-
LCMS Technique
- Field : Analytical Chemistry .
- Application : Boronate esters are used as model compounds in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods : The stability of boronate esters in different alcohols is studied using the LCMS technique .
- Results : This study provides valuable information about the stability of boronate esters in different alcohols .
-
Palladium-Catalyzed Methylation
- Field : Organic Chemistry .
- Application : Boronate esters are used as substrates in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Methods : The palladium-catalyzed methylation of heteroaryl boronate esters is studied using iodomethane .
- Results : This study provides valuable information about the palladium-catalyzed methylation of heteroaryl boronate esters .
-
Synthesis of tert-Butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Field : Organic Synthesis .
- Application : The title compound is synthesized from 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .
- Methods : The title compound is synthesized through a two-step substitution reaction .
- Results : The successful synthesis of the title compound provides a new method for the synthesis of similar compounds .
-
Fluorescent Probes
- Field : Biochemistry .
- Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
- Methods : The fluorescent properties of these compounds are studied using various spectroscopic techniques .
- Results : These studies provide valuable information about the potential use of these compounds as fluorescent probes .
-
Glycol Protection
- Field : Organic Chemistry .
- Application : In the organic synthesis of drugs, boric acid compounds are often used in glycol protection .
- Methods : The protective properties of these compounds are studied using various chemical reactions .
- Results : These studies provide valuable information about the potential use of these compounds in glycol protection .
-
Asymmetric Synthesis of Amino Acids
- Field : Biochemistry .
- Application : Boric acid compounds are often used in the asymmetric synthesis of amino acids .
- Methods : The synthetic properties of these compounds are studied using various chemical reactions .
- Results : These studies provide valuable information about the potential use of these compounds in the asymmetric synthesis of amino acids .
-
Diels–Alder and Suzuki Coupling Reactions
- Field : Organic Chemistry .
- Application : Boric acid compounds are often used in Diels–Alder and Suzuki coupling reactions .
- Methods : The reactivity of these compounds is studied using various chemical reactions .
- Results : These studies provide valuable information about the potential use of these compounds in Diels–Alder and Suzuki coupling reactions .
-
Boron Neutron Capture Therapy
- Field : Medical Physics .
- Application : Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy .
- Methods : The therapeutic properties of these compounds are studied using various medical techniques .
- Results : These studies provide valuable information about the potential use of these compounds in boron neutron capture therapy .
-
Feedback Control Drug Transport Polymers
- Field : Pharmacology .
- Application : Boronic acid pinacol ester compounds have been widely used in feedback control drug transport polymers in cancer treatment .
- Methods : The therapeutic properties of these compounds are studied using various medical techniques .
- Results : These studies provide valuable information about the potential use of these compounds in feedback control drug transport polymers .
未来方向
Boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions could involve exploring more applications of this compound in these areas.
属性
IUPAC Name |
benzyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)16-11-10-15(12-17(16)22)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCYDSDRORRCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674158 | |
| Record name | Benzyl [3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
CAS RN |
1218791-13-9 | |
| Record name | Benzyl [3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cbz-Amino)-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



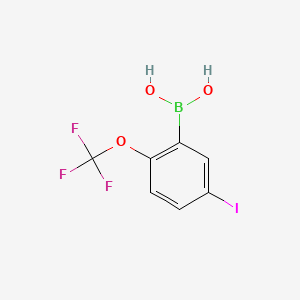

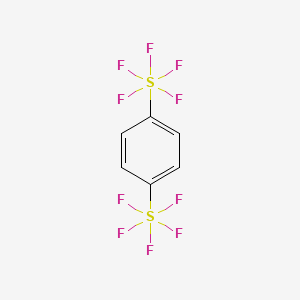
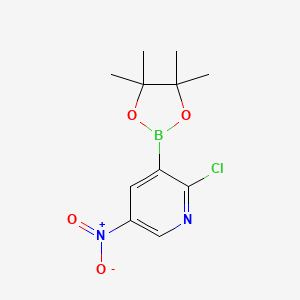
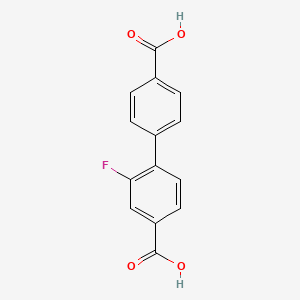
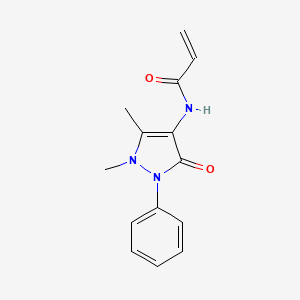
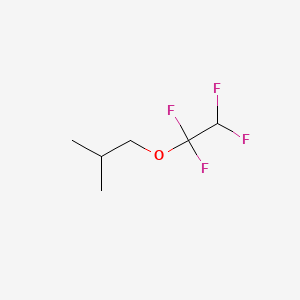
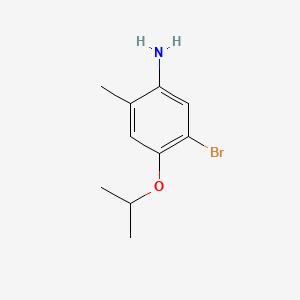
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)
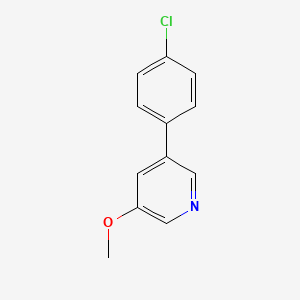
![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)
